![molecular formula C19H22N8 B2979448 N6-(3-(1H-imidazol-1-yl)propyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105205-49-9](/img/structure/B2979448.png)
N6-(3-(1H-imidazol-1-yl)propyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-(3-(1H-imidazol-1-yl)propyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C19H22N8 and its molecular weight is 362.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound N6-(3-(1H-imidazol-1-yl)propyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a derivative of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases implicated in cancer and other diseases. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure
The compound can be structurally represented as follows:
- Core Structure : Pyrazolo[3,4-d]pyrimidine
- Functional Groups :
- Imidazolyl propyl chain
- Dimethylphenyl substituent
This unique structure contributes to its interaction with biological targets, particularly kinases.
Kinase Inhibition
Recent studies have highlighted the compound's potential as a casein kinase 1 (CK1) inhibitor. CK1 plays a critical role in various cellular processes, including cell cycle regulation and apoptosis. Aberrant CK1 activity is linked to cancer and neurological disorders. The compound was found to exhibit significant inhibitory activity against CK1, with IC50 values indicating its potency in cellular assays .
Anti-Cancer Properties
The compound was evaluated for its anti-proliferative effects against several cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). Notably, it demonstrated promising results with IC50 values of 8.21 µM against A549 and 19.56 µM against HCT-116 cells. These results suggest that the compound may induce apoptosis and inhibit cell proliferation effectively .
Flow cytometric analyses revealed that the compound can induce apoptosis by increasing the BAX/Bcl-2 ratio, leading to enhanced cell death in cancer cells. Additionally, it was shown to arrest the cell cycle at the S and G2/M phases, further contributing to its anti-cancer efficacy .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions of the compound with its target proteins. The results indicated favorable binding affinities with both wild-type and mutant forms of the epidermal growth factor receptor (EGFR), which is a pivotal target in cancer therapy .
Table of Biological Activities
Activity Type | Target | IC50 Value (µM) | Reference |
---|---|---|---|
CK1 Inhibition | CK1 | 78 | |
Anti-proliferative | A549 | 8.21 | |
Anti-proliferative | HCT-116 | 19.56 | |
Apoptosis Induction | BAX/Bcl-2 Ratio | Increased |
Research Findings
- Discovery of New Derivatives : Research has focused on optimizing derivatives of pyrazolo[3,4-d]pyrimidine to enhance their biological activity. The introduction of various substituents has been shown to improve their potency as kinase inhibitors .
- In Vivo Studies : While most studies have been conducted in vitro, preliminary in vivo analyses are underway to assess the pharmacokinetics and therapeutic potential of these compounds in animal models.
Propriétés
IUPAC Name |
4-N-(3,4-dimethylphenyl)-6-N-(3-imidazol-1-ylpropyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8/c1-13-4-5-15(10-14(13)2)23-17-16-11-22-26-18(16)25-19(24-17)21-6-3-8-27-9-7-20-12-27/h4-5,7,9-12H,3,6,8H2,1-2H3,(H3,21,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZHZSLSSMKJJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCCCN4C=CN=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.